(R)-1-Methyl-5-(1-methylvinyl)cyclohexene
Overview
Description
®-1-Methyl-5-(1-methylvinyl)cyclohexene is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexene, characterized by the presence of a methyl group and a methylvinyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-5-(1-methylvinyl)cyclohexene can be achieved through several methods. One common approach involves the use of limonene as a starting material. The process typically includes epoxidation, followed by selective ring opening, oxidation, and elimination reactions . For instance, limonene can be reacted with a halogenating reagent to obtain an intermediate, which is then subjected to further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of ®-1-Methyl-5-(1-methylvinyl)cyclohexene often involves catalytic processes to enhance yield and efficiency. The use of specific catalysts, such as zirconyl sulfate, can facilitate selective ring-opening reactions, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-1-Methyl-5-(1-methylvinyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the compound into different cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, are commonly used for epoxidation.
Reduction: Hydrogenation reactions typically use catalysts like palladium or platinum.
Substitution: Halogens like bromine and chlorine are used in electrophilic addition reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Diols: Result from further reaction of epoxides.
Dihalides: Produced through halogen addition reactions.
Scientific Research Applications
®-1-Methyl-5-(1-methylvinyl)cyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-Methyl-5-(1-methylvinyl)cyclohexene involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s double bond reacts with electrophilic oxygen atoms, leading to the formation of epoxides . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Methylene-4-(1-methylvinyl)cyclohexane: Similar in structure but differs in the position of the methylvinyl group.
Cyclohexene: The parent compound, lacking the methyl and methylvinyl substituents.
Limonene: A precursor in the synthesis of ®-1-Methyl-5-(1-methylvinyl)cyclohexene.
Uniqueness
®-1-Methyl-5-(1-methylvinyl)cyclohexene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other cyclohexene derivatives. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1-methyl-5-prop-1-en-2-ylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h5,10H,1,4,6-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQKMEKSFPNAIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030796 | |
Record name | 1-Methyl-5-(1-methylethenyl)cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-27-4, 13898-73-2 | |
Record name | (R)-1-Methyl-5-(1-methylvinyl)cyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-5-(1-methylethenyl)cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-methyl-5-(1-methylvinyl)cyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.